molecular formula C16H19NO4S2 B3017475 4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone CAS No. 2137584-91-7

4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone

Cat. No. B3017475
CAS RN: 2137584-91-7
M. Wt: 353.45
InChI Key: PQKWTTQHPFOPTP-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MBSA and has been synthesized using various methods.

Scientific Research Applications

Chemical Structure and Properties

  • S,S-Diphenyl-N-tosyl Sulfone Diimine : This compound, closely related to the chemical of interest, exhibits a slightly distorted tetrahedral structure around its sulfur atom, with unique bond lengths and angles. It forms inversion dimers and tape structures in crystals through hydrogen bonds and C-H...O interactions, suggesting potential applications in crystallography and molecular design (Sheikh, Yoshimura, & Miyatake, 2019).

Biological and Environmental Applications

  • Xenobiotic Degradation by Bacteria : Research on Novosphingobium resinovorum SA1, which can utilize sulfanilic acid (a derivative of the chemical ) as its sole carbon, nitrogen, and sulfur source, highlights potential environmental applications in bioremediation and waste management. The complete genome sequence of this strain provides insights into its versatile catabolic metabolism for various aromatic xenobiotics (Hegedűs et al., 2017).

Synthesis and Pharmacological Applications

  • Synthesis of Antileukotrienic Agents : The synthesis of compounds like 2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid, which are potential antileukotrienic drugs, involves components related to the chemical of interest. These substances display inhibition of platelet aggregation, highlighting potential pharmacological applications (Jampílek et al., 2004).

Catalytic and Material Science Applications

  • Catalysis in Biginelli Reactions : Metal coordination polymers, involving phenyl sulfonate, have been shown to be effective catalysts for Biginelli reactions under solvent-free conditions. This could suggest applications in green chemistry and synthesis of various organic compounds (Wang et al., 2015).

Fuel Cell and Membrane Technology

  • Sulfonated Poly(ether ether ketone) for Fuel Cells : The synthesis of novel sulfonated polymers, incorporating elements related to the chemical of interest, has implications for membrane technology in fuel cells. These materials demonstrate high selectivity and performance for direct methanol fuel cell applications (Li et al., 2009).

Antibacterial and Antifungal Applications

  • Biological Activity of Derivatives : Derivatives of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides have been studied for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Konovalova et al., 2021).

properties

IUPAC Name

imino-oxo-phenyl-prop-2-enyl-λ6-sulfane;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS.C7H8O3S/c1-2-8-12(10,11)9-6-4-3-5-7-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,10H,1,8H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKWTTQHPFOPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCS(=N)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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